2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-benzylacetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-benzylacetamide is a pyrimidine-based acetamide derivative characterized by a thiophene-2-sulfonyl substituent at the pyrimidine C5 position and a benzyl group attached to the acetamide nitrogen. The thiophene-sulfonyl moiety may enhance electron-withdrawing effects and influence binding interactions, while the benzyl group could modulate lipophilicity and membrane permeability . The molecular formula is inferred as C₁₈H₁₇N₅O₃S₃, with a molecular weight of approximately 455.5 g/mol (calculated based on analogs in ).
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S3/c18-16-13(27(23,24)15-7-4-8-25-15)10-20-17(21-16)26-11-14(22)19-9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,19,22)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWWYAJXSUWLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-benzylacetamide is a complex organic molecule that combines a pyrimidine core with various functional groups. Its structural features suggest potential therapeutic applications, particularly in medicinal chemistry. However, comprehensive data on its biological activity remains limited.
Structural Overview
This compound features:
- A pyrimidine ring with an amino group.
- A thiophene sulfonamide moiety.
- An N-benzylacetamide substituent.
These structural elements are indicative of potential interactions with biological targets, making it a candidate for further investigation in drug development.
Biological Activity
The biological activity of this compound is hypothesized based on the properties of similar compounds and its functional groups. Here are some potential activities:
- Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines. The presence of the pyrimidine core may enhance this activity through mechanisms such as enzyme inhibition or interaction with cellular pathways.
- Anti-inflammatory Properties : Compounds with thiophene and pyrimidine structures have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Enzyme Inhibition : The sulfonamide group suggests potential for interaction with enzymes involved in metabolic pathways, possibly inhibiting their activity and leading to therapeutic effects .
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoquinazoline | Amino group, quinazoline core | Anticancer activity |
| 5-Sulfonamide-pyrimidine | Sulfonamide group attached to pyrimidine | Inhibits specific kinases |
| Thiazole derivatives | Heterocyclic structure | Antimicrobial properties |
The unique combination of the thiophene sulfonamide and N-benzylacetamide in our compound may confer distinct pharmacological properties compared to these structurally similar compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides insights into its potential effects:
- In vitro Studies : Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory activity by suppressing COX-2 enzyme activity. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, showing potential in enhancing brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal health and function .
- Pharmacodynamics : Understanding the pharmacodynamics involves studying how the compound interacts with biological targets. Initial studies suggest that the thiophenes may play a role in modulating enzyme activities critical for disease progression.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiophen-2-sulfonyl group may bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This can lead to therapeutic effects in conditions where such pathways are dysregulated.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The ability to modulate enzyme activity could make this compound useful in treating inflammatory diseases.
- Antimicrobial Properties : There is potential for this compound to exhibit antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
- Study on Anticancer Activity : A study demonstrated that similar compounds inhibited the growth of certain cancer cell lines by inducing apoptosis through enzyme inhibition mechanisms.
- Research on Anti-inflammatory Effects : In vitro studies indicated that compounds with a similar structure reduced pro-inflammatory cytokine production in macrophages.
- Exploratory Antimicrobial Study : Initial tests showed that derivatives exhibited significant antibacterial activity against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of heterocyclic acetamides, which are widely studied for their anti-inflammatory, anti-exudative, and enzyme-inhibitory activities. Below is a comparative analysis with key analogs:
Key Findings from Analogues
Anti-Inflammatory Activity: Triazole derivatives with pyridinyl substituents (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide) exhibit potent anti-inflammatory effects, surpassing diclofenac in vivo . Pyrimidine-based analogs with sulfonyl groups (e.g., thiophene-2-sulfonyl) may enhance cyclooxygenase-2 (COX-2) inhibition due to increased electron-withdrawing capacity, though direct evidence is lacking .
Anti-Exudative Activity :
- Furan-substituted triazoles (e.g., 3.1–3.21 derivatives ) demonstrate anti-exudative activity dependent on aryl substituent positions. For instance, 3-chloro or 4-nitro groups on the phenyl ring enhance efficacy, suggesting substituent electronic effects are critical .
Structural Influences: Thiophene vs. Furan/Pyridine: Thiophene-sulfonyl groups (as in the target compound) may improve solubility and metabolic stability compared to furan or pyridinyl substituents due to stronger sulfonyl interactions . Benzyl vs.
Synthetic Routes :
- Pyrimidine-based acetamides are typically synthesized via nucleophilic substitution between thio-pyrimidines and chloroacetamides, as seen in analogs like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
